molecular formula C4H3Br2N3 B131937 2-Amino-3,5-dibromopyrazine CAS No. 24241-18-7

2-Amino-3,5-dibromopyrazine

Cat. No. B131937
CAS No.: 24241-18-7
M. Wt: 252.89 g/mol
InChI Key: DTLBKXRFWUERQN-UHFFFAOYSA-N
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Patent
US09434725B2

Procedure details

To a solution of 3,5-dibromopyrazin-2-amine (1.00 g, 3.95 mmol) in dichloromethane 6.0 ml at 0° C. was added titanium tetrachloride (1 mol/l) in dichloromethane (3.95 mL, 3.95 mmol) then tert-butyl nitrite (1.05 mL, 7.91 mmol) was added dropwise. The reaction was warmed to RT then 1 more equivalent of TiCL4 was added and stirred for 1 h. The reaction was quenched with water and extracted with DCM. The organic layers was dried with sodium sulfate, filtered, and concentrated in vacuum. The crude product was carried to next step. MS (ESI) m/z: 272.2.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
3.95 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](N)=[N:4][CH:5]=[C:6]([Br:8])[N:7]=1.N(OC(C)(C)C)=O.[Cl:17]CCl>[Ti](Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[C:3]([Cl:17])=[N:4][CH:5]=[C:6]([Br:8])[N:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C(=NC=C(N1)Br)N
Name
Quantity
6 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
3.95 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
1.05 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
1 more equivalent of TiCL4 was added
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers was dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC=1C(=NC=C(N1)Br)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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